molecular formula C14H11N3O3S B7579977 2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579977
M. Wt: 301.32 g/mol
InChI Key: VSGTWJYHNSVIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as IKK inhibitor VII, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have inhibitory effects on the activity of IKK (IκB kinase), a protein that plays a crucial role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In

Scientific Research Applications

2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII has been widely used in scientific research to investigate the role of the NF-κB pathway in various biological processes. This compound has been found to inhibit the activity of this compound, which in turn leads to the suppression of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell survival, and proliferation. Dysregulation of the NF-κB pathway has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Therefore, this compound inhibitor VII has potential applications in the development of therapeutics for these diseases.

Mechanism of Action

2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII exerts its inhibitory effects on the activity of this compound by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of IκB (inhibitor of NF-κB), which is required for the activation and translocation of NF-κB to the nucleus. As a result, the expression of NF-κB target genes is downregulated.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by this compound inhibitor VII has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to stimuli such as lipopolysaccharide (LPS) and TNF-α. In addition, this compound inhibitor VII has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB. Moreover, this compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the expression of genes involved in cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects on other kinases, making it a valuable tool for studying the role of this compound in various biological processes. However, one limitation of using this compound is its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure that the results obtained are not confounded by non-specific effects.

Future Directions

There are several future directions for research on 2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII. One area of interest is the development of more potent and selective inhibitors of this compound. This could lead to the identification of new therapeutic targets for the treatment of diseases associated with dysregulated NF-κB signaling. Another direction for research is the investigation of the effects of this compound inhibitor VII on the microbiome. Recent studies have suggested that the NF-κB pathway plays a role in the regulation of the gut microbiota, and therefore, this compound inhibitors may have implications for the treatment of gut-related disorders. Finally, the potential use of this compound inhibitor VII in combination with other therapeutics, such as chemotherapy or immunotherapy, should be explored to determine whether this compound can enhance the efficacy of existing treatments.

Synthesis Methods

The synthesis of 2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII involves a series of steps that begin with the reaction of 2-aminomethyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate to form the ethyl ester of 2-[(1H-indole-6-carbonyl)amino]methyl-1,3-thiazole-4-carboxylic acid. This intermediate is then treated with sodium hydroxide to remove the ethyl ester group and produce the final product, this compound inhibitor VII.

properties

IUPAC Name

2-[(1H-indole-6-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(9-2-1-8-3-4-15-10(8)5-9)16-6-12-17-11(7-21-12)14(19)20/h1-5,7,15H,6H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGTWJYHNSVIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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